molecular formula C12H11F2N3OS B2482433 3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 828275-26-9

3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2482433
CAS No.: 828275-26-9
M. Wt: 283.3
InChI Key: TZSVXPPTMSKINO-UHFFFAOYSA-N
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Description

3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS: 828275-26-9) is a thienopyridine derivative with a molecular formula of C₁₂H₁₁F₂N₃OS and a molecular weight of 283.30 g/mol . Key structural features include:

  • A cyclopropyl substituent at the 4-position.
  • A difluoromethyl group at the 6-position.
  • A carboxamide moiety at the 2-position. The compound is synthesized via methods involving condensation reactions and purified using column chromatography, achieving a purity of 95% .

Properties

IUPAC Name

3-amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3OS/c13-10(14)6-3-5(4-1-2-4)7-8(15)9(11(16)18)19-12(7)17-6/h3-4,10H,1-2,15H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSVXPPTMSKINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium ethoxide, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. Specific details on industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Oxidative Dimerization

This compound undergoes hypochlorite-mediated oxidation to form dimerized products. The reaction's regio- and stereoselectivity depend on solvent polarity and substituent electronic effects .

Reaction ConditionsProducts FormedYield (%)Key Observations
NaOCl in aqueous ethanol (rt, 6–9 h)Dimeric sulfide 31 28–29Electron-withdrawing groups enhance stability of intermediates
NaOCl in THFSulfoxide derivatives 33 35–40Steric effects from cyclopropyl group influence reaction pathway

The difluoromethyl group increases electrophilicity at the 6-position, facilitating nucleophilic attack during dimerization. Kinetic studies show second-order dependence on hypochlorite concentration .

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and coupling reactions critical for derivative synthesis :

Reaction TypeConditionsProductsApplications
Acidic hydrolysis2N HCl, reflux, 4 hCarboxylic acid derivativePrecursor for metal coordination complexes
Amide couplingHATU, DIPEA, DMF, rtN-substituted amidesLibrary synthesis for SAR studies

The cyclopropyl substituent adjacent to the amide nitrogen reduces rotational freedom, enhancing crystallinity of products.

Electrophilic Aromatic Substitution

The electron-rich thienopyridine core undergoes regioselective substitutions:

PositionReactionReagentsOutcome
5NitrationHNO₃/H₂SO₄, 0°CNitro derivative (unstable above 50°C)
3Diazonium salt formationNaNO₂, HCl, then CuCNCyano-substituted analog

The difluoromethyl group at position 6 deactivates the ring but directs electrophiles to the 5-position through inductive effects .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of halogenated precursors:

Coupling TypeCatalytic SystemSubstrateYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME6-Bromo derivative68
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃3-Amino group72

These methods enable introduction of aryl, heteroaryl, and alkyl groups while preserving the difluoromethyl moiety .

Stability and Degradation Pathways

Key stability parameters under physiological conditions:

Stress ConditionDegradation ProductsHalf-Life (25°C)Mechanism
pH 1.2 (gastric)Carboxylic acid via hydrolysis3.2 hAcid-catalyzed amide cleavage
UV light (254 nm)Ring-opened thioketones45 minPhotooxidation of thiophene
40°C/75% RHNo degradation (14 days)N/ACrystalline stability

The cyclopropyl group enhances thermal stability, with decomposition onset at 218°C (DSC).

Biological Activation Pathways

While not strictly chemical reactions, metabolic transformations impact therapeutic utility:

Enzyme SystemPrimary ModificationMetabolite Activity
CYP3A4N-dealkylation at cyclopropylReduced kinase inhibition
Flavin monooxygenasesS-oxidationEnhanced solubility

These transformations guide prodrug design strategies to improve pharmacokinetics .

Scientific Research Applications

Cancer Treatment

Research has demonstrated that 3-amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exhibits inhibitory effects on the IκB kinase (IKK) complex. This inhibition is crucial because the IKK complex plays a significant role in the activation of NF-kB, a transcription factor involved in the regulation of genes associated with cell survival and proliferation.

  • Mechanism of Action : By inhibiting IKK, this compound may reduce the expression of pro-inflammatory cytokines and anti-apoptotic factors, thereby inducing apoptosis in cancer cells and potentially enhancing the efficacy of existing chemotherapeutic agents .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways makes it a candidate for treating autoimmune and inflammatory diseases. The inhibition of NF-kB can lead to decreased levels of inflammatory mediators such as TNF-alpha and IL-6.

  • Case Studies : In preclinical models of rheumatoid arthritis and inflammatory bowel disease, administration of this compound resulted in reduced inflammation and improved clinical outcomes .

Neurological Disorders

Emerging studies suggest that 3-amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide may have neuroprotective effects. Its mechanism involves the modulation of neuroinflammatory responses and protection against neuronal apoptosis.

  • Research Findings : In models of neurodegenerative diseases like Alzheimer's and Parkinson's, this compound has shown promise in reducing neuroinflammation and preserving cognitive function .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Cancer Cell ApoptosisInduces apoptosis via IKK inhibition
Anti-inflammatoryReduces cytokine levels in autoimmune models
NeuroprotectionProtects neurons from apoptotic signals

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Weight (g/mol) Purity Melting Point/Decomposition Notable Properties Reference
Target Compound 4-cyclopropyl, 6-difluoromethyl 283.30 95% N/A IR: 3460 cm⁻¹ (NH), 1731 cm⁻¹ (C=O)
3,6-Diamino-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide 4-(3-fluorophenyl), N-(4-fluorophenyl) Not provided 37% yield 255–256°C IR: 3463 cm⁻¹ (NH), 2215 cm⁻¹ (C≡N)
3-Amino-4-phenyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 4-phenyl, 6-trifluoromethyl 337.33 95% N/A Higher lipophilicity due to CF₃ group
3-Amino-6-(4-bromophenyl)-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 6-(4-bromophenyl), 4-CF₃ 456.28 90% N/A Steric hindrance from bromophenyl
3-Amino-6-(difluoromethyl)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide 4-pyrazole, 6-difluoromethyl 337.35 95% N/A Heterocyclic substituent enhances polarity
Key Observations:

Substituent Bulk and Lipophilicity: The trifluoromethyl (CF₃) group in analogues (e.g., 337.33 g/mol compound) increases molecular weight and lipophilicity compared to the difluoromethyl (CHF₂) group in the target compound .

Synthetic Yield and Purity: The target compound achieves 95% purity, outperforming analogues synthesized via similar routes (e.g., 37% yield for the 3,6-diamino derivative) .

Thermal Stability :

  • Analogues with aryl substituents (e.g., 4-phenyl) exhibit higher melting points (~255°C) compared to pyrazole-containing derivatives (decomposition at 197°C) .

Electronic Effects of Substituents

  • Difluoromethyl vs. Trifluoromethyl: The CHF₂ group in the target compound provides moderate electron-withdrawing effects, balancing solubility and reactivity.
  • Cyclopropyl vs. Aryl Groups :
    • The cyclopropyl moiety in the target compound may reduce metabolic oxidation compared to aryl-substituted analogues, improving pharmacokinetics .

Biological Activity

3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, with CAS number 828275-26-9, is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C12H11F2N3OS
  • Molecular Weight : 283.297 g/mol
  • CAS Number : 828275-26-9

The compound is primarily studied for its role as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme involved in various cellular processes including cell growth and survival. Inhibition of PI3Kδ can modulate immune responses and has implications in treating autoimmune diseases and cancers.

In Vitro Studies

  • PI3Kδ Inhibition : Research indicates that 3-amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide demonstrates potent inhibition of PI3Kδ activity. This inhibition was assessed using biochemical assays where the compound showed an IC50 value indicating effective inhibition at nanomolar concentrations .
  • Cell Proliferation : In cellular models, the compound inhibited the proliferation of various cancer cell lines, suggesting potential anticancer properties. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

In Vivo Studies

Recent studies have explored the pharmacokinetics and therapeutic efficacy of this compound in animal models:

  • Autoimmune Disease Models : The compound demonstrated significant reduction in disease severity in models of rheumatoid arthritis by modulating immune cell function .
  • Cancer Models : Efficacy was observed in xenograft models where tumor growth was significantly reduced upon treatment with the compound .

Case Studies

  • Primary Sjögren’s Syndrome : A study evaluated the use of PI3Kδ inhibitors in patients with primary Sjögren’s syndrome. The results indicated that treatment with compounds similar to 3-amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide led to improved clinical outcomes by restoring immune balance .
  • Chronic Lymphocytic Leukemia (CLL) : Another case study highlighted the potential of this compound in treating CLL. Patients receiving treatment exhibited reduced lymphocyte counts and improved survival rates compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
PI3Kδ InhibitionEffective at nanomolar concentrations
Anticancer ActivityInduces apoptosis and cell cycle arrest
Autoimmune ModulationReduces severity in rheumatoid arthritis models
CLL TreatmentReduces lymphocyte counts in chronic lymphocytic leukemia

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide in high yield and purity?

  • Methodological Answer: Synthesis involves optimizing S-alkylation of pyridine-thione precursors followed by Thorpe–Ziegler isomerization to form the thieno[2,3-b]pyridine core. Cyclopropane introduction requires precise control of reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of cyclopropane precursors. Purification via column chromatography or HPLC ensures ≥95% purity, with reaction progress monitored by TLC .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

  • Methodological Answer:

  • Structural Confirmation: Single-crystal X-ray diffraction resolves the bicyclic thienopyridine framework and substituent positions .
  • Functional Group Analysis: 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) verify amino, cyclopropyl, and difluoromethyl groups .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) quantifies impurities, while differential scanning calorimetry (DSC) evaluates crystallinity .

Q. What pharmacological activities have been reported for structurally similar thieno[2,3-b]pyridine derivatives?

  • Methodological Answer: Analogous compounds exhibit:

  • Anticancer Activity: Derivatives act as kinase inhibitors or apoptosis inducers, validated via in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .
  • Antimicrobial Properties: Substituted analogs show MIC values ≤10 µM against Gram-positive bacteria in broth microdilution assays .

Advanced Research Questions

Q. How can computational chemistry methods enhance the design of derivatives targeting specific enzyme interactions?

  • Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict electronic properties and binding affinities. Molecular docking (AutoDock Vina) identifies favorable interactions with enzyme active sites (e.g., EGFR kinase). ICReDD’s integrated computational-experimental workflows optimize substituent selection and reaction pathways .

Q. What strategies resolve contradictions in biological activity data across experimental models?

  • Methodological Answer:

  • Statistical Design of Experiments (DoE): Fractional factorial designs isolate confounding variables (e.g., cell line heterogeneity, assay protocols) .
  • Orthogonal Validation: Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and transcriptomic profiling for pathway engagement .

Q. How do substituent variations impact physicochemical properties and bioactivity?

  • Methodological Answer:

  • Substituent Effects: Replacing cyclopropyl with phenyl (e.g., 3-Amino-6-(difluoromethyl)-4-phenyl analog) increases logP by 0.8 units, altering membrane permeability .
  • QSAR Modeling: Hammett σ constants and steric parameters correlate substituent electronic effects with IC50_{50} values in enzyme inhibition assays .

Q. What methodologies optimize heterogeneous reaction conditions for large-scale synthesis?

  • Methodological Answer:

  • Membrane Technologies: Ceramic membranes separate intermediates during continuous-flow synthesis to minimize side reactions .
  • Process Control: PID controllers maintain temperature (±1°C) and pressure in fixed-bed reactors, while PAT (process analytical technology) monitors reaction progression .

Q. How can researchers assess the compound’s stability under varying storage and reaction conditions?

  • Methodological Answer:

  • Forced Degradation Studies: Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
  • Reaction Stability: Real-time 19^{19}F NMR tracks difluoromethyl group integrity under acidic (pH 2–4) or basic (pH 9–11) conditions .

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